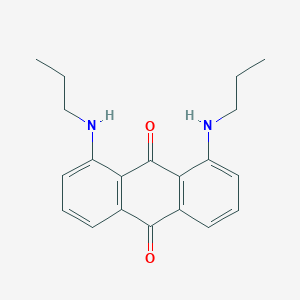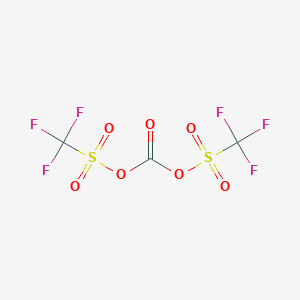
Methanesulfonic acid, trifluoro-, dianhydride with carbonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid, trifluoro-, dianhydride with carbonic acid is a unique chemical compound that combines the properties of methanesulfonic acid and trifluoroacetic acid with carbonic acid. This compound is known for its strong acidity and reactivity, making it valuable in various chemical processes and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, dianhydride with carbonic acid typically involves the reaction of methanesulfonic acid with trifluoroacetic anhydride in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired dianhydride product.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using high-purity starting materials. The process may include multiple purification steps to remove impurities and ensure the final product meets the required specifications. Common techniques used in industrial production include distillation, crystallization, and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonic acid, trifluoro-, dianhydride with carbonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield methanesulfonic acid and trifluoroacetic acid.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound include various sulfonic acid derivatives, trifluoroacetic acid, and carbonic acid derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, methanesulfonic acid, trifluoro-, dianhydride with carbonic acid is used as a strong acid catalyst in esterification and alkylation reactions. Its unique properties make it suitable for use in green chemistry applications, where it helps to minimize environmental impact.
Biology
In biological research, this compound is used to study the effects of strong acids on biological systems. It is also employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine
This compound is used in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). Its strong acidity and reactivity make it valuable in the production of complex organic molecules.
Industry
In industrial applications, this compound is used in the production of high-performance materials, including polymers and resins. It is also employed in the manufacture of specialty chemicals and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of methanesulfonic acid, trifluoro-, dianhydride with carbonic acid involves its strong acidity and ability to donate protons. This property allows it to act as a catalyst in various chemical reactions, facilitating the formation of desired products. The compound’s molecular targets include functional groups in organic molecules, which it can modify through protonation and subsequent reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonic acid: Known for its strong acidity and use in green chemistry applications.
Trifluoroacetic acid: A strong acid used in organic synthesis and as a solvent.
Carbonic acid: A weak acid involved in various biological and chemical processes.
Uniqueness
Methanesulfonic acid, trifluoro-, dianhydride with carbonic acid is unique due to its combination of strong acidic properties from methanesulfonic acid and trifluoroacetic acid, along with the reactivity of carbonic acid. This combination makes it a versatile reagent in both research and industrial applications, offering advantages over using the individual components separately.
Eigenschaften
Molekularformel |
C3F6O7S2 |
|---|---|
Molekulargewicht |
326.2 g/mol |
IUPAC-Name |
trifluoromethylsulfonyloxycarbonyl trifluoromethanesulfonate |
InChI |
InChI=1S/C3F6O7S2/c4-2(5,6)17(11,12)15-1(10)16-18(13,14)3(7,8)9 |
InChI-Schlüssel |
YGZDJAVEFIDVAI-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


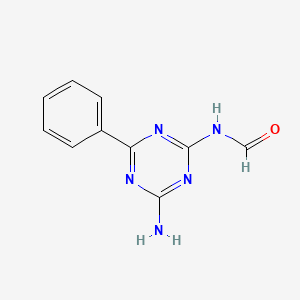
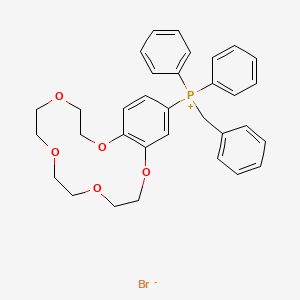
![1,5,5'-Trimethyl[2,2'-bipyridin]-6(1H)-one](/img/structure/B13143366.png)
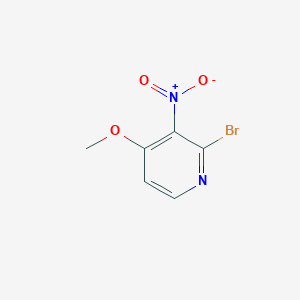
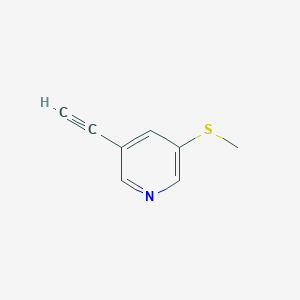
![10-[3,5-Bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine](/img/structure/B13143375.png)


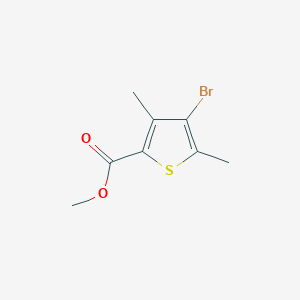
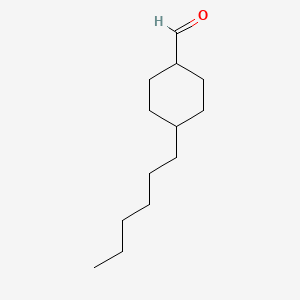

![5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine](/img/structure/B13143417.png)

